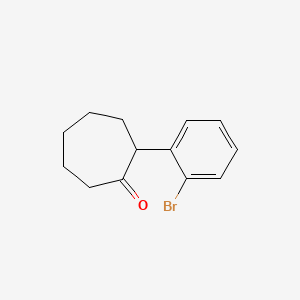![molecular formula C24H17F3N2O2 B14208639 N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-59-7](/img/structure/B14208639.png)
N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a urea backbone with two distinct aromatic groups: a naphthalene-phenyl group and a trifluoromethoxy-phenyl group. The presence of these aromatic groups imparts significant stability and reactivity to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Wissenschaftliche Forschungsanwendungen
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea exerts its effects involves interactions with specific molecular targets. The aromatic groups can engage in π-π stacking interactions, while the urea linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine, N-phenyl-: Shares the naphthalene-phenyl structure but lacks the trifluoromethoxy group.
Naphthalene, 2-phenyl-: Similar aromatic structure but without the urea linkage.
Naphthalen-2-yl-benzamide: Contains a naphthalene group but with a benzamide linkage instead of urea.
Uniqueness
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the presence of both naphthalene and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
917966-59-7 |
|---|---|
Molekularformel |
C24H17F3N2O2 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1-(2-naphthalen-2-ylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H17F3N2O2/c25-24(26,27)31-20-13-11-19(12-14-20)28-23(30)29-22-8-4-3-7-21(22)18-10-9-16-5-1-2-6-17(16)15-18/h1-15H,(H2,28,29,30) |
InChI-Schlüssel |
XDYQXZRPQLOSSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)

![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)


![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)


